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Compound of Interest

Compound Name: PD-1/PD-L1-IN-NP19

Cat. No.: B10823503

Get Quote

Executive Summary
The modulation of the PD-1/PD-L1 axis remains a cornerstone of modern immuno-oncology.

While monoclonal antibodies (mAbs) like pembrolizumab and atezolizumab have validated this

target, small molecule inhibitors offer distinct advantages, including improved tumor

penetration, oral bioavailability, and tunable pharmacokinetics.

PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19) represents a high-potency, small-

molecule inhibitor belonging to the resorcinol dibenzyl ether class. Unlike mAbs that sterically

block the interaction surface, NP19 operates via a distinct mechanism: PD-L1 dimerization.

This guide provides a rigorous technical analysis of NP19, detailing its molecular mechanism,

downstream signaling effects, and validated experimental protocols for researchers assessing

this compound.
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Parameter Value Context

Target
PD-L1 (Programmed Death-

Ligand 1)

Induces non-functional

dimerization

IC50 (Human) 12.5 nM
HTRF Protein-Protein

Interaction Assay

IC50 (Mouse) > 1,000 nM
Low cross-reactivity due to

sequence divergence

EC50 (Cellular) ~3.0 µM
IFN-γ induction in Hep3B/T-cell

co-culture

Bioavailability F = 5% (Rat)
Optimization required for oral

delivery

Chemical Class Resorcinol Dibenzyl Ether
Lipophilic core targeting the

PD-L1 hydrophobic pocket

Molecular Mechanism of Action[2][3][4][5]
The Dimerization Paradigm
NP19 does not merely occupy the PD-1 binding site on a monomeric PD-L1. Instead, it acts as

a "molecular glue" that induces the formation of a PD-L1 homodimer. This sequestration

sterically occludes the PD-1 interaction surface, preventing the immune checkpoint

engagement.

Binding Pocket: NP19 binds to the hydrophobic pocket of PD-L1, interacting with residues

Tyr56, Asp122, and Lys124.

Stoichiometry: 1 Molecule of NP19 binds to 2 Molecules of PD-L1 (2:1 Protein:Ligand ratio).

Thermodynamics: The dimerization creates a highly stable, energetically favorable complex

that effectively removes available PD-L1 from the cell surface inventory available for PD-1

binding.

Visualization: Mechanism of Blockade
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Figure 1: Comparative mechanism of native PD-1/PD-L1 suppression versus NP19-mediated

PD-L1 dimerization and sequestration.

Signaling Pathway Modulation
The primary function of NP19 is to restore T-cell effector function by preventing the PD-1-

mediated recruitment of SHP2 (Src homology region 2 domain-containing phosphatase-2).

The Restoration Cascade
Blockade: NP19 sequesters PD-L1 on the tumor cell.

Prevention: PD-1 on the T-cell remains unbound (ligand-free).

ITSM/ITIM Motifs: Tyrosine motifs on the PD-1 cytoplasmic tail remain unphosphorylated.
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SHP2 Exclusion: SHP2 is not recruited to the membrane.

Signal Propagation: TCR signaling proceeds unchecked, leading to:

PI3K/Akt Pathway: Cell survival and glycolysis.

RAS/MEK/ERK Pathway: Proliferation and transcriptional activation (AP-1).

NFAT Activation: Cytokine production (IFN-γ, IL-2).

Visualization: Intracellular Signaling Restoration
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Figure 2: Restoration of TCR downstream signaling (PI3K/Akt and RAS/MEK) following NP19-

mediated checkpoint blockade.

Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize Homogeneous Time-Resolved

Fluorescence (HTRF) for biochemical validation and a T-Cell Co-Culture system for functional

validation.

Protocol A: HTRF PD-1/PD-L1 Binding Assay
Purpose: To determine the IC50 of NP19 against the human PD-1/PD-L1 interaction.

Materials:

Recombinant Human PD-L1 (His-tagged).

Recombinant Human PD-1 (Fc-tagged).

Anti-His-Tb cryptate (Donor).

Anti-Human IgG-d2 (Acceptor).

Assay Buffer: PBS, 0.1% BSA, 0.5M KF.

NP19 Stock (10 mM in DMSO).

Workflow:

Preparation: Dilute NP19 in Assay Buffer to 4x final concentration (serial dilutions).

Incubation 1: Add 5 µL of NP19 + 5 µL of Human PD-L1-His (Final conc: 10 nM) to a 384-

well low-volume plate. Incubate for 15 mins at RT. Rationale: Allows NP19 to induce PD-L1

dimerization before PD-1 is introduced.

Addition: Add 5 µL of Human PD-1-Fc (Final conc: 50 nM).

Incubation 2: Incubate for 60 mins at RT.
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Detection: Add 5 µL of Anti-His-Tb / Anti-hIgG-d2 pre-mix.

Read: Incubate 60 mins (RT) and read on an HTRF-compatible reader (Ex: 337 nm, Em:

665/620 nm).

Data Analysis: Calculate the HTRF Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[NP19].

Expected IC50: ~12.5 nM.

Protocol B: Functional T-Cell Co-Culture Assay
Purpose: To validate the restoration of IFN-γ secretion in a tumor microenvironment model.

Cell Lines:

Target: Hep3B cells (overexpressing hPD-L1).[1][2]

Effector: Jurkat T-cells (inducible NFAT-Luciferase) or Primary CD3+ T-cells.

Workflow:

Seeding: Seed Hep3B/hPD-L1 cells (10,000 cells/well) in a 96-well plate. Allow adherence

overnight.

Treatment: Add NP19 (Serial dilution: 0.1 µM – 10 µM) to wells.

Co-Culture: Add Anti-CD3/CD28 activated T-cells (50,000 cells/well). Ratio 5:1

(Effector:Target).

Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

Readout: Collect supernatant. Quantify IFN-γ using ELISA or AlphaLISA.

Success Criteria: Dose-dependent increase in IFN-γ with an EC50 of ~3 µM.[1]

In Vivo Translation & Pharmacokinetics
While NP19 shows high potency in vitro, its in vivo application requires careful consideration of

species specificity and formulation.
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Species Specificity Warning
NP19 is highly selective for Human PD-L1.

Human IC50: 12.5 nM[3][1][2][4][5]

Mouse IC50: > 1,000 nM

Implication: Efficacy studies in standard syngeneic mouse models (e.g., wild-type MC38 or

CT26) will yield false negatives.

Solution: You MUST use humanized PD-L1 knock-in mice (hPD-L1 KI) or immunodeficient

mice engrafted with human tumors and human PBMCs (Humanized Mouse Models).

Pharmacokinetic Profile (Rat, 1 mg/kg IV)
Parameter Value Interpretation

t1/2 (Half-life) 1.5 ± 0.5 h

Short half-life suggests need

for BID dosing or formulation

enhancement.

CL (Clearance) 0.9 ± 0.2 L/h/kg Moderate clearance.[3][4]

Vss (Distribution) 2.1 ± 0.5 L/kg

Good tissue distribution;

penetrates tumor

microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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